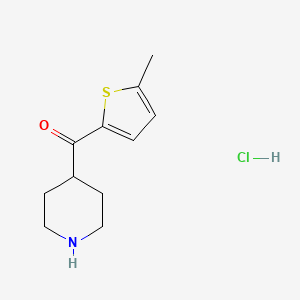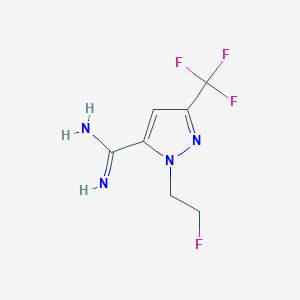
1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide (FTCM) is a small molecule, which belongs to the pyrazole class of compounds. It has unique properties that make it an attractive target for various applications in the scientific and medical fields. The molecule has been studied extensively and has been found to possess a range of biological activities, including anti-tumor, anti-inflammatory, anti-bacterial, and anti-viral properties. In addition, FTCM has been used in the synthesis of other compounds, such as polymers, and as a reagent in organic synthesis.
Aplicaciones Científicas De Investigación
Fluorescent Molecules and Bioactive Compounds
Fluorescence Applications : Some fluorinated pyrazole derivatives have been identified as novel fluorescent molecules. These compounds exhibit strong fluorescence intensity, making them attractive fluorophores for various applications, including biological labeling and imaging. The enhanced fluorescence is attributed to the presence of trifluoromethyl groups, which can significantly influence the electronic properties of the molecule (Yan‐Chao Wu et al., 2006).
Anticancer Activity : Certain fluorinated pyrazolo derivatives have shown effective inhibition against cancer cell proliferation. This bioactivity is due to the unique structural features of these compounds, which may interact selectively with biological targets to inhibit cancer cell growth (Ju Liu et al., 2016).
Agrochemical and Pharmaceutical Applications
Nematocidal Activity : Novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives exhibit significant nematocidal activity against plant-parasitic nematodes. These findings suggest the potential of such fluorinated pyrazole carboxamides in developing new agrochemicals for nematode control (Wen Zhao et al., 2017).
Antimicrobial Activity : Fluorinated pyrazolone derivatives synthesized via environmentally benign methods have been evaluated for their antimicrobial activity. The introduction of fluorine atoms into the pyrazolone ring enhances their biological activity, making them potential candidates for antimicrobial drug development (S. Shelke et al., 2007).
Material Science and Organic Synthesis
Organic Light-Emitting Diodes (OLEDs) : Fluorinated pyrazoles have been tested as emitters for OLEDs. The presence of fluorine or trifluoromethyl substituents in pyrazoles can significantly influence their electronic properties, such as HOMO and LUMO levels, making them suitable for use in OLEDs (P. Szlachcic et al., 2017).
Synthetic Utility : Fluorinated pyrazoles serve as key intermediates in organic synthesis, offering routes to various biologically active and structurally diverse compounds. Their synthesis often involves innovative methodologies, including direct trifluoromethylation and cycloaddition reactions, demonstrating the versatility of fluorinated pyrazoles in synthetic chemistry (Y. Ohtsuka et al., 2012).
Propiedades
IUPAC Name |
2-(2-fluoroethyl)-5-(trifluoromethyl)pyrazole-3-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F4N4/c8-1-2-15-4(6(12)13)3-5(14-15)7(9,10)11/h3H,1-2H2,(H3,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHCINSUTMIFGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)CCF)C(=N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F4N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

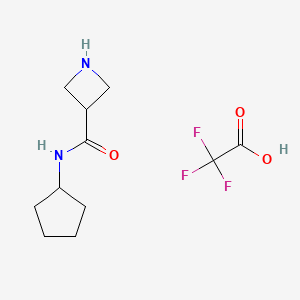

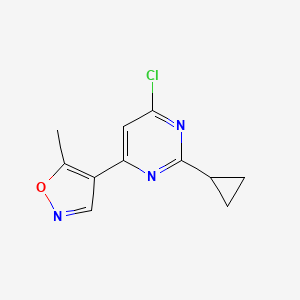
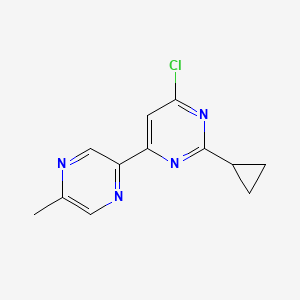
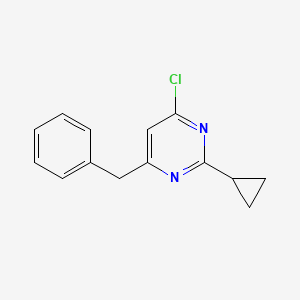

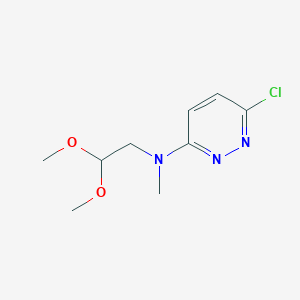
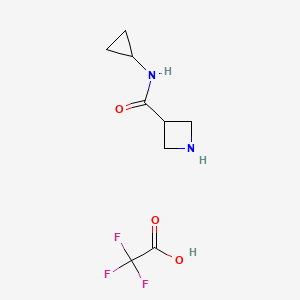

![N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1480733.png)
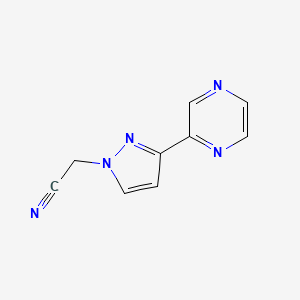
![(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1480736.png)
![6-(2-aminoethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione dihydrochloride](/img/structure/B1480738.png)
